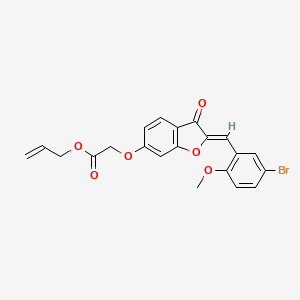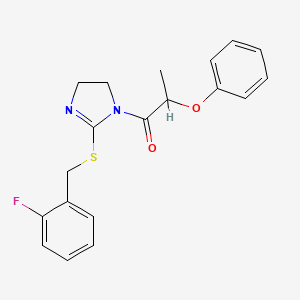
1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
説明
The compound “1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a thioether linkage, an imidazole ring, and a phenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the imidazole ring suggests that the molecule could have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and the fluorobenzyl group could affect its solubility .科学的研究の応用
Fluorescent Sensors for Metal Ions
Research has demonstrated the potential of benzimidazole and benzothiazole conjugated Schiff bases as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds exhibit large Stokes shifts and good sensitivity and selectivity towards these ions, indicating their capability as effective detection tools in analytical chemistry and environmental monitoring (G. Suman et al., 2019).
N-Heterocyclic Carbenes and Catalysis
The study of N-heterocyclic carbenes (NHCs) derived from imidazolium salts shows their application in catalysis, particularly in the formation of cyclic boron adducts and palladium complexes. These NHCs are involved in tautomerization processes that have implications for the development of new catalytic methods in organic synthesis, thereby contributing to the advancement of green chemistry and pharmaceutical manufacturing (Ming Liu et al., 2016).
Synthesis of N-CF2H Heterocycles
The use of fluoroform as a source of difluorocarbene for the synthesis of N-CF2H heterocycles underlines the compound's potential in creating difluoromethylated derivatives. Such processes are crucial for developing pharmaceuticals and agrochemicals with improved properties, such as increased stability and bioavailability (Charles S. Thomoson et al., 2014).
Magnesium Complex Formation
Studies on the deprotonation of imidazolium salts and the subsequent formation of magnesium complexes highlight the utility of these reactions in organometallic chemistry. Such research contributes to the understanding of metal-carbene interactions and the development of new materials and catalysts (Daodong Zhang et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-14(24-16-8-3-2-4-9-16)18(23)22-12-11-21-19(22)25-13-15-7-5-6-10-17(15)20/h2-10,14H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZUWMURDPCBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SCC2=CC=CC=C2F)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328336 | |
| Record name | 1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
851807-11-9 | |
| Record name | 1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




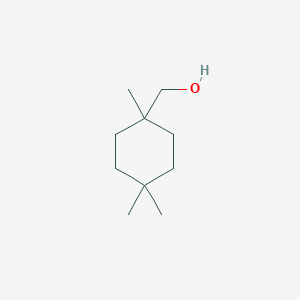
![1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2755765.png)
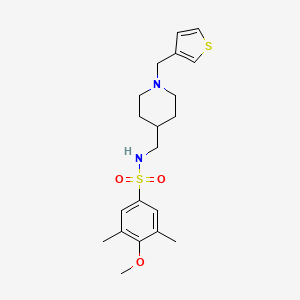

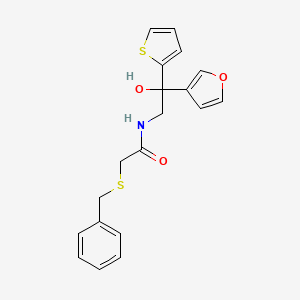
![5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755771.png)

![(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid](/img/structure/B2755776.png)

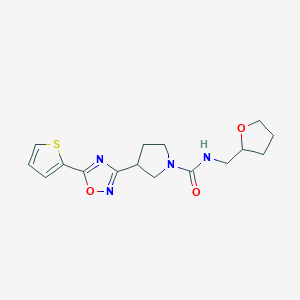
![6-(6-((2-(sec-butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2755781.png)
